manganese(2+) diphosphate

Beschreibung

Significance and Research Context of Metal Dihydrogen Phosphates

Metal dihydrogen phosphates, a class of acid salts, are significant in materials science and chemistry. They often serve as precursors in the synthesis of other phosphate (B84403) materials through thermal decomposition and condensation reactions. acs.org These compounds are characterized by the presence of the dihydrogen phosphate anion, which can form extensive hydrogen bond networks, influencing the crystal structure and properties of the material. nih.gov The study of metal dihydrogen phosphates is crucial for developing new materials with tailored properties for applications in catalysis, ceramics, and as proton conductors in fuel cells. acs.orgnih.gov

Overview of Dihydrogen Phosphate;Manganese(2+) in Scientific Inquiry

Manganese(II) dihydrogen phosphate is a focal point of scientific inquiry due to its role in the formation of various manganese phosphate materials. Research often involves its synthesis, characterization, and thermal behavior. acs.orgiaea.org The compound is typically a pale red crystalline powder. americanelements.com Its hydrated forms, particularly the dihydrate and tetrahydrate, are often studied to understand the processes of dehydration and thermal decomposition, which lead to the formation of condensed phosphates like manganese cyclotetraphosphate (Mn₂P₄O₁₂). acs.orgbsu.by These studies are fundamental to harnessing manganese phosphates for various technological applications.

Historical Development of Research on Manganese Phosphates

The use of manganese phosphates has historical roots, with early applications focused on corrosion resistance for iron and steel. silvexinc.com The discovery in the 19th century that hot iron treated with certain phosphates resisted corrosion paved the way for the widespread use of phosphate coatings. silvexinc.com Over time, research has evolved from these practical applications to a more fundamental understanding of the synthesis, structure, and properties of various manganese phosphate compounds. randallcygan.comwikipedia.org Early patents from the 1930s describe processes for producing manganese phosphates from ores for various industrial uses. google.com The development of advanced analytical techniques has enabled more detailed investigations into their crystal structures and thermal transformations. acs.orgrandallcygan.com

Current Research Landscape and Emerging Trends

Contemporary research on manganese phosphates is diverse and expanding into new technological areas. A significant trend is the investigation of manganese-based materials for energy storage, particularly in the development of lithium-ion batteries. discoveryalert.com.aubenchmarkminerals.com Lithium manganese iron phosphate (LMFP) cathodes are being explored as a promising alternative to traditional battery chemistries due to their enhanced energy density and lower cost. discoveryalert.com.aubenchmarkminerals.com Furthermore, the unique magnetic and catalytic properties of manganese have led to research into manganese-based hybrid nanomaterials for biomedical applications, including as contrast agents in magnetic resonance imaging (MRI) and for drug delivery systems in cancer therapy. nih.govacs.org The study of the fundamental properties of compounds like manganese(II) dihydrogen phosphate remains critical, as it provides the foundational knowledge for these advanced applications. acs.orgresearchgate.net Research also continues into their use as corrosion-resistant coatings and in catalysis. acs.orgsilvexinc.com

Interactive Data Tables

Below are interactive tables summarizing key properties and research findings related to Manganese(II) Dihydrogen Phosphate.

Table 1: Properties of Manganese(II) Dihydrogen Phosphate and its Hydrates

| Property | Value | Source(s) |

| Anhydrous Mn(H₂PO₄)₂ | ||

| Chemical Formula | H₄MnO₈P₂ | americanelements.com |

| Molecular Weight | 248.91 g/mol | americanelements.com |

| Appearance | Pale red crystals or crystalline powder | americanelements.com |

| Melting Point | > 300 °C | americanelements.combiosynth.com |

| Dihydrate Mn(H₂PO₄)₂·2H₂O | ||

| Chemical Formula | (H₂PO₄)₂·Mn·(H₂O)₂ | biosynth.com |

| Molecular Weight | 284.94 g/mol | biosynth.com |

| Crystal System | Monoclinic | iaea.orgresearchgate.net |

Table 2: Thermal Decomposition of Manganese Dihydrogen Phosphate Hydrates

| Hydrate Form | Decomposition Step | Temperature Range (°C) | Product(s) | Source(s) |

| Mn(H₂PO₄)₂·4H₂O | 1st Dehydration | 50 - 110 | Mn(H₂PO₄)₂·2H₂O | bsu.by |

| 2nd Dehydration | 110 - 160 | Mn(H₂PO₄)₂ and Mn₅(HPO₄)₂(PO₄)₂·4H₂O | bsu.by | |

| Mn(H₂PO₄)₂·2H₂O | Dehydration & Decomposition | > 280 (550 K) | Mn₂P₄O₁₂ | acs.org |

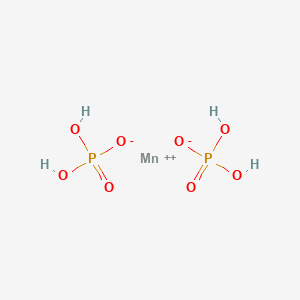

Structure

2D Structure

Eigenschaften

IUPAC Name |

manganese(2+);diphosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAAXGLXYRDSIRS-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO8P2-4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18718-07-5 | |

| Record name | Phosphoric acid, manganese(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018718075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Preparation Routes for Dihydrogen Phosphate;manganese 2+

Solution-Based Synthesis Approaches

Solution-based methods are commonly employed for the preparation of manganese(2+) dihydrogen phosphate (B84403). These techniques offer good control over reaction parameters and product characteristics.

Precipitation Methods

Precipitation is a widely used technique for the synthesis of manganese(2+) dihydrogen phosphate. It involves the formation of a solid product from a solution.

A prevalent method for synthesizing manganese(2+) dihydrogen phosphate involves the reaction between manganese(II) carbonate (MnCO₃) and phosphoric acid (H₃PO₄). echemi.com In this reaction, manganese carbonate is treated with phosphoric acid, leading to the formation of manganese(2+) dihydrogen phosphate, water, and carbon dioxide gas. webqc.org The reaction can be represented by the following chemical equation:

MnCO₃ + 2H₃PO₄ → Mn(H₂PO₄)₂ + H₂O + CO₂ echemi.com

Typically, the process involves mixing the reactants and then clarifying the solution to remove any impurities. The resulting solution is then concentrated and subjected to crystallization and centrifugation to isolate the manganese(2+) dihydrogen phosphate product. echemi.com Research has shown that using freshly precipitated manganese hydroxocarbonate and a phosphoric acid concentration of 50-80% can lead to a high yield and purity of manganese dihydrogen phosphate dihydrate. google.com Another approach involves dissolving manganese carbonate in a solution of phosphoric acid and deionized water. randallcygan.com This method has been used to prepare manganese dihydrogenphosphate dihydrate (Mn(H₂PO₄)₂·2H₂O) at ambient temperature. iaea.org

| Reactant 1 | Reactant 2 | Key Products | Reference |

| Manganese(II) Carbonate (MnCO₃) | Phosphoric Acid (H₃PO₄) | Manganese(2+) Dihydrogen Phosphate (Mn(H₂PO₄)₂), Water (H₂O), Carbon Dioxide (CO₂) | echemi.com |

| Freshly Precipitated Manganese Hydroxocarbonate | 50-80% Phosphoric Acid | Manganese Dihydrogen Phosphate Dihydrate | google.com |

| Manganese Carbonate | Phosphoric Acid and Deionized Water | Manganese Dihydrogenphosphate Dihydrate (Mn(H₂PO₄)₂·2H₂O) | randallcygan.comiaea.org |

An alternative synthesis route involves the reaction of manganese(II) hydroxide (B78521) (Mn(OH)₂) with phosphoric acid. Manganese(II) hydroxide, a white solid that is poorly soluble in water, reacts with phosphoric acid in a neutralization-type reaction to form manganese(2+) dihydrogen phosphate and water. wikipedia.org The balanced chemical equation for this reaction is:

Mn(OH)₂ + 2H₃PO₄ → Mn(H₂PO₄)₂ + 2H₂O

This method provides a direct pathway to the desired product without the generation of a gaseous byproduct like carbon dioxide.

Manganese(2+) dihydrogen phosphate can also be synthesized through the direct reaction of elemental manganese with phosphoric acid. This method has been utilized to prepare manganese dihydrogenphosphate dihydrate (Mn(H₂PO₄)₂·2H₂O) at ambient temperature. iaea.orgresearchgate.net The synthesis involves the direct interaction of manganese metal with a phosphoric acid solution. The resulting precipitates are then analyzed using various techniques to confirm the formation of the desired product. iaea.org This approach offers a straightforward way to produce high-purity manganese(2+) dihydrogen phosphate.

| Reactant 1 | Reactant 2 | Product | Temperature | Reference |

| Elemental Manganese | Phosphoric Acid | Manganese Dihydrogenphosphate Dihydrate (Mn(H₂PO₄)₂·2H₂O) | Ambient | iaea.orgresearchgate.net |

Co-precipitation methods are employed to synthesize binary metal dihydrogen phosphates, where manganese is incorporated along with another metal. These techniques are valuable for creating materials with tailored properties. For instance, a rapid co-precipitation method at ambient temperature has been used to synthesize new binary metal dihydrogen phosphates such as Mn₀.₅Cu₀.₅(H₂PO₄)₂·1.5H₂O and Mn₀.₅Ni₀.₅HPO₄·H₂O. researchgate.net Another study focused on the co-precipitation of manganese with calcium phosphate, which is relevant in biological contexts. union.edu Furthermore, a novel and scalable precursor for LiMnₓFe₁₋ₓPO₄ (LMFP) cathodes, (Mn, Fe)₅(PO₄)₂(HPO₄)₂·4H₂O, has been synthesized via a co-precipitation reaction without the use of ammonia. rsc.org This highlights the versatility of co-precipitation in producing complex phosphate materials.

Nanocrystalline manganese dihydrogen phosphate dihydrate (Mn(H₂PO₄)₂·2H₂O) can be prepared through simple and rapid spontaneous precipitation routes. researchgate.net These methods often involve the reaction of a manganese source, such as manganese(II) carbonate or elemental manganese, with phosphoric acid at ambient temperature. iaea.orgresearchgate.net The resulting nanocrystalline precipitates can be investigated using various analytical techniques to determine their properties. iaea.org This approach is advantageous for producing materials with high surface area and potentially enhanced reactivity.

Controlled pH and Temperature Reflux Syntheses

Reflux synthesis at atmospheric pressure offers a straightforward and controllable method for producing various manganese phosphate compounds. This technique involves dissolving a divalent manganese salt and a phosphate source in a solvent and heating the mixture to its boiling point under reflux for a specified duration. The precise control of experimental parameters such as pH, temperature, and reactant concentrations is crucial for directing the reaction toward the desired product phase.

For instance, different manganese phosphate species, including hureaulite (Mn₅(HPO₄)₂(PO₄)₂(H₂O)) and serrabrancaite (MnPO₄·H₂O), can be selectively synthesized by adjusting these conditions. researchgate.netgoogle.com One approach involves refluxing a solution of manganese(II) dihydrogen phosphate (Mn(H₂PO₄)₂) at 60°C for 12 hours to form hureaulite. researchgate.net Alternatively, using a mixture of manganese(II) chloride (MnCl₂) and phosphoric acid (H₃PO₄) as precursors, granular hureaulite can be formed. researchgate.net The synthesis of MnPO₄·H₂O can be achieved from these same precursor systems by adding a sufficient amount of acid, such as hydrochloric acid or phosphoric acid, to control the final pH of the solution. researchgate.net The yield of MnPO₄·H₂O has been shown to increase with higher reflux temperatures, with a maximum recovery of 84.1% reported when Mn(H₂PO₄)₂ is used as the manganese source. researchgate.net

Table 1: Parameters for Controlled Reflux Synthesis of Manganese Phosphates

| Starting Materials | Temperature | Time | Key Additives/pH Control | Product | Source(s) |

| Mn(H₂PO₄)₂ | 60°C | 12 h | None | Hureaulite | researchgate.net |

| 30 mmol Mn(H₂PO₄)₂, 60 mmol NaClO | 40-100°C | 1-7 days | < 40 mmol HCl | Rodlike Hureaulite | researchgate.net |

| 30 mmol MnCl₂, 60 mmol NaClO | 40-100°C | 1-7 days | < 30 mmol H₃PO₄ | Granular Hureaulite | researchgate.net |

| 30 mmol Mn(H₂PO₄)₂, 60 mmol NaClO | 40-100°C | 1-7 days | > 80 mmol HCl | MnPO₄·H₂O | researchgate.net |

| 30 mmol MnCl₂, 60 mmol NaClO | 40-100°C | 1-7 days | > 60 mmol H₃PO₄ | MnPO₄·H₂O | researchgate.net |

Precipitation from Homogeneous Solution via Urea (B33335) Hydrolysis

Precipitation from a homogeneous solution is a technique used to produce highly uniform and crystalline particles. The slow and controlled hydrolysis of urea is a classic example of this method. In this process, urea ((NH₂)₂CO) decomposes in water at elevated temperatures (typically 90-95°C) to gradually generate hydroxide ions and ammonia, causing a slow and uniform increase in the pH of the entire solution. core.ac.ukresearchgate.net

For the synthesis of manganese ammonium (B1175870) phosphate, an acidic solution containing manganese(II) ions, phosphate ions (from a source like ammonium dihydrogen phosphate), and ammonium sulfate (B86663) is prepared. core.ac.uk Urea is added to this mixture, and the temperature is raised. As the urea hydrolyzes, the pH of the solution slowly rises, leading to the gradual precipitation of manganese ammonium phosphate monohydrate (MnNH₄PO₄·H₂O). core.ac.uk This method yields particles that are significantly larger and more well-formed compared to those produced by conventional, direct precipitation methods where a precipitating agent is added quickly. core.ac.uk

Table 2: Typical Conditions for Precipitation via Urea Hydrolysis

| Precursors | pH (initial) | Temperature | Time | Product | Source(s) |

| Mn(II) sulfate, Ammonium dihydrogen phosphate, Ammonium sulfate, Urea | 5.5 | 90-95°C | 5 h | MnNH₄PO₄·H₂O | core.ac.uk |

Hydrothermal Synthesis Methods

Hydrothermal synthesis is a versatile and widely used method for preparing a variety of crystalline materials, including manganese phosphates. This technique involves chemical reactions in aqueous solutions at temperatures above the boiling point of water (typically 80-250°C) and elevated pressures within a sealed vessel, known as an autoclave. guidechem.comresearchgate.net These conditions facilitate the dissolution of reactants and the crystallization of products that may be inaccessible under ambient conditions.

A range of manganese and phosphorus sources can be employed, such as manganese nitrate (B79036), manganese chloride, phosphoric acid, and sodium dihydrogen phosphate. google.com The reaction time can vary significantly, from a few hours to several days (2-72 hours). guidechem.com The morphology, particle size, and crystalline phase of the final product are highly dependent on parameters like temperature, reaction duration, pH, and the presence of additives or organic solvents. researchgate.netgoogle.com For example, hexagonal micro-rods of manganese phosphate (Mn₃(PO₄)₂) have been successfully prepared using a facile hydrothermal method. americanelements.com However, conventional hydrothermal methods can sometimes suffer from low precipitation rates for manganese, an issue that can be mitigated by introducing organic solvents like ethylene (B1197577) glycol into the reaction system to create a mixed-solvent environment. guidechem.comgoogle.com

Table 3: Examples of Hydrothermal Synthesis Conditions for Manganese Phosphates

Solution Combustion Synthesis for Related Manganese Phosphate Compounds

Solution Combustion Synthesis (SCS) is a rapid, energy-efficient technique known for producing fine, crystalline powders. nih.gov The process involves a self-sustaining, exothermic reaction in a homogeneous solution of an oxidizer (typically a metal nitrate, like manganese nitrate) and a fuel (such as urea, glycine, or hydrazine). nih.govacs.orgresearchgate.net When the solution is heated, it dehydrates into a viscous gel. Upon reaching the ignition temperature, the gel undergoes a rapid, smoldering combustion reaction that propagates through the mass, converting the precursors into the desired product in a matter of minutes. acs.org

While detailed reports on the SCS of manganese(II) dihydrogen phosphate are scarce, the method has been successfully applied to synthesize various related manganese oxides and aluminates. nih.govicrc.ac.iricrc.ac.ir For instance, different manganese oxides (MnO, Mn₂O₃, Mn₃O₄) can be obtained by varying the fuel-to-oxidizer ratio, which controls the combustion temperature and the redox conditions of the system. nih.gov The technique is noted for its ability to produce nanostructured materials directly, although a subsequent calcination step may be required to achieve the desired phase purity and crystallinity. icrc.ac.iricrc.ac.ir

Solid-State Reaction Techniques

Conventional Solid-State Reactions

Conventional solid-state reaction, also known as the ceramic method, is a traditional and straightforward technique for synthesizing inorganic materials. The method involves intimately mixing powdered reactants and heating them at high temperatures for extended periods to allow for the slow diffusion of ions between the solid particles.

This technique has been used to prepare various manganese phosphates. For example, a low-heating solid-state reaction between manganese(II) sulfate monohydrate (MnSO₄·H₂O) and trisodium (B8492382) phosphate dodecahydrate (Na₃PO₄·12H₂O) at 70°C for 3 hours can produce layered nanocrystalline sodium manganese phosphate (NaMnPO₄·3H₂O). researchgate.net Higher temperature reactions are also common. The δ-polymorph of manganese phosphate (δ-Mn₃(PO₄)₂) can be synthesized by reacting lithium manganese phosphate (LiMnPO₄) and β´-Mn₃(PO₄)₂ in a 1:2 molar ratio at 1000°C under air-free conditions. researchgate.net Another example involves reacting manganese oxalate (B1200264) (MnC₂O₄) to form manganese oxides at high temperatures, which are then reacted with phosphoric acid at 200°C for several days to yield manganese phosphate monohydrate. google.com

High-Energy Ball Milling and Subsequent Calcination

High-energy ball milling, a form of mechanochemical synthesis, is a powerful technique for producing nanostructured materials and highly reactive precursors. mdpi.comresearchgate.net In this process, precursor powders are placed in a vial with hardened steel or ceramic balls. The vial is subjected to high-energy impacts, causing the powders to be repeatedly fractured and cold-welded. nih.gov This intense mechanical action reduces particle size, increases surface area, creates defects, and can induce solid-state chemical reactions at room temperature. nih.govmdpi.com

This method is often used to prepare highly homogeneous, nanostructured precursors for subsequent thermal treatment. The intimate mixing and high reactivity of the ball-milled powders can significantly reduce the required calcination temperature and time compared to conventional solid-state methods. researchgate.net For example, preparing LiFePO₄/C precursors via high-energy ball milling has been shown to lower the final synthesis temperature by as much as 60°C. researchgate.net The process is effective for producing nanocomposites and can be used to load metal oxides onto carbon-based materials, where the mechanical force exposes new surfaces and can alleviate pore blockage. mdpi.com

Influence of Synthesis Parameters on Material Characteristics

The synthesis of dihydrogen phosphate;manganese(2+), also known as manganese dihydrogen phosphate (Mn(H₂PO₄)₂), is highly sensitive to the parameters of the preparation process. These variables significantly dictate the physical and chemical properties of the resulting material, including its crystal structure, particle shape, chemical makeup, and the efficiency of the reaction.

Effect of Starting Reagents and Reaction Conditions on Morphology and Crystallinity

The choice of initial reactants and the conditions under which the synthesis is performed are fundamental in determining the morphology (the size and shape of the crystals) and crystallinity (the degree of structural order) of manganese dihydrogen phosphate.

Research has demonstrated that distinct crystalline and morphological characteristics arise from different synthetic pathways. For instance, manganese dihydrogen phosphate dihydrate (Mn(H₂PO₄)₂·2H₂O) has been prepared at room temperature using two different systems: one reacting manganese carbonate (MnCO₃) with phosphoric acid (H₃PO₄), and another using manganese metal (Mn(c)) with phosphoric acid. iaea.orgresearchgate.net While both methods successfully produce the target compound, the resulting materials exhibit different physical and chemical properties. iaea.orgresearchgate.net X-ray diffraction (XRD) analysis revealed that although both products have a pure monoclinic phase, their lattice parameters and particle sizes differ, confirming that the nature of the starting manganese source directly influences the final crystal structure. iaea.orgresearchgate.net

The reaction conditions, such as using a solvothermal synthesis method, also play a crucial role. In one such method, organic amines were used as structure-directing agents in an n-butanol system, which resulted in a layered structure of manganese phosphate. guidechem.com Similarly, the synthesis of a layered manganese(II) phosphate templated by tris(2-aminoethyl)amine (B1216632) (TREN) was achieved through a solvothermal process. randallcygan.com The morphology of manganese phosphate materials can range from nanocrystalline powders to more complex structures like grass-blade-like microparticles, depending on the specific precipitation conditions. researchgate.net The use of different starting materials and reaction conditions can result in varied crystallite sizes, even for the thermal decomposition products of the initially synthesized compound. researchgate.netresearchgate.net

Table 1: Influence of Starting Reagents on Product Characteristics

| Starting Reagent System | Reaction Condition | Resulting Product | Key Findings on Morphology/Crystallinity | Reference |

|---|---|---|---|---|

| Manganese Carbonate (MnCO₃) + Phosphoric Acid (H₃PO₄) | Ambient Temperature Precipitation | Mn(H₂PO₄)₂·2H₂O | Produces a pure monoclinic phase. Physical properties and particle size differ from products made with Mn metal. | iaea.orgresearchgate.net |

| Manganese Metal (Mn(c)) + Phosphoric Acid (H₃PO₄) | Ambient Temperature Precipitation | Mn(H₂PO₄)₂·2H₂O | Produces a pure monoclinic phase with distinct lattice parameters and particle sizes compared to the MnCO₃ route. | iaea.orgresearchgate.net |

| Manganese(II) Acetylacetonate (B107027) + Phenyl Phosphonic Acid | Solvothermal in DMF | Manganese Organic Phosphate | The molar ratio of reactants controls the morphology, yielding different two-dimensional nanomaterials. | nih.gov |

| Manganese Sulphate Monohydrate + Phosphoric Acid | Precipitation at pH 7 | MnPO₄·H₂O | Formation of grass blade-like microparticles with a pure monoclinic phase. | researchgate.net |

Impact of pH, Temperature, and Time on Product Composition and Yield

The composition and yield of manganese phosphate compounds are critically dependent on the pH of the reaction medium, the temperature at which the reaction is conducted, and the duration of the reaction.

pH: The pH of the synthesis solution is one of the most important controlling factors. sid.ir For the formation of manganese phosphate coatings, an optimal pH is considered to be above 2.5. mdpi.com Thermodynamic studies suggest that a pH of 2.57 promotes the dissociation of phosphoric acid, which aids the formation of tertiary manganese phosphate (Mn₃(PO₄)₂). scielo.org.mx At very low pH values, such as 1.9, the high concentration of H+ ions can lead to increased hydrogen evolution, which hinders the deposition of a uniform phosphate coating. sid.ir Conversely, at higher pH values, the formation of manganese hydroxide can occur, leading to sludge and a reduction in the bath's efficiency and deposition rate. sid.ir A patented method for producing manganese phosphates involves treating a solution of a soluble manganese salt with an alkali carbonate to adjust the pH to specific values (e.g., 6.1 or 7.3) to precipitate different manganese compounds before reacting them with phosphoric acid. google.com

Temperature: Temperature significantly influences both the reaction kinetics and the composition of the final product. Many synthesis procedures specify a temperature range to optimize the formation of the desired phosphate species. For example, a common method involves maintaining the temperature below 80°C to prevent the decomposition of phosphoric acid. In the context of phosphating baths for steel treatment, temperatures around 90-98°C are often used to promote the precipitation of the coating. mdpi.comscielo.org.mxnih.gov Higher temperatures can drive the dehydration of dihydrogen phosphates to form condensed phosphates like manganese cyclotetrametaphosphate (Mn₂P₄O₁₂) or manganese pyrophosphate (Mn₂P₂O₇). researchgate.netnih.gov The yield of manganese dihydrate dihydrogen phosphate can be optimized by treating manganese hydroxocarbonate with 50-80% phosphoric acid and then evaporating the resulting suspension to isolate the product crystals, achieving a product yield for MnO between 97.5-100%. google.com

Time: The duration of the reaction also has a marked effect on the product. In some synthesis methods, the reaction time is relatively short, on the order of 0.5 to 5 hours. guidechem.com However, certain preparations, particularly those involving oxidation by air, may require extended periods, such as mixing for two weeks, to form the desired manganese phosphate. echemi.com For phosphating applications, increasing the reaction time generally enhances the thickness and uniformity of the resulting coating. researchgate.net Studies on the reduction of manganese dioxide ore show that both temperature and reaction time positively impact the conversion, with recovery rates exceeding 96% within 8 minutes at temperatures between 500-700°C. researchgate.net

Table 2: Effect of pH, Temperature, and Time on Synthesis Outcomes

| Parameter | Condition | Effect on Composition and Yield | Reference |

|---|---|---|---|

| pH | Low (e.g., 1.9) | High hydrogen evolution prevents uniform coating deposition. | sid.ir |

| Optimal (e.g., 2.1-2.57) | Promotes formation of manganese phosphate; improves coating quality and yield. | sid.irmdpi.comscielo.org.mx | |

| High (e.g., >2.4) | Formation of manganese hydroxide sludge, reducing bath efficiency and deposition rates. | sid.ir | |

| Temperature | < 80-98 °C | Favors the formation of manganese dihydrogen phosphate and prevents H₃PO₄ decomposition. | mdpi.comscielo.org.mx |

| 90-95 °C | Promotes precipitation of manganese phosphate coatings and enhances reaction kinetics. | scielo.org.mxnih.gov | |

| > 400 °C | Leads to thermal decomposition into condensed phosphates like Mn₂P₄O₁₂ and Mn₂P₂O₇. | researchgate.netresearchgate.net | |

| Time | 0.5 - 5 hours | Sufficient for certain precipitation and solvothermal methods. | guidechem.com |

| Longer duration (e.g., 20 min for coating, up to weeks for air oxidation) | Increases coating thickness and uniformity; required for slow reactions. | echemi.comresearchgate.net |

Role of Solvent Systems (e.g., Water-Acetone, Aqueous-Methanol)

The solvent system employed in the synthesis of manganese dihydrogen phosphate is a critical parameter that can steer the reaction towards products with desired purity, particle size, and morphology. While aqueous solutions are common, the introduction of organic solvents to create mixed systems or for use in non-aqueous preparations offers significant advantages.

The use of a single aqueous phase system for preparing manganese dihydrogen phosphate can sometimes make it difficult to control product purity and particle size distribution. guidechem.com To overcome these limitations, mixed-solvent systems have been successfully utilized. A simple and rapid synthesis of manganese dihydrogen phosphate dihydrate (Mn(H₂PO₄)₂·2H₂O) was developed using a water-acetone medium at ambient temperature. researchgate.net This approach is noted for being cost-effective. researchgate.net Similarly, an aqueous-methanol medium was used to prepare spherical-like calcium dihydrogen phosphate monohydrate nanostructures, indicating the potential of alcohol-water systems to control morphology. researchgate.net

In solvothermal synthesis, an organic solvent is the primary reaction medium. For example, one method for preparing manganese phosphate involves using an n-butanol system with organic amines as templates. guidechem.com Another approach uses N,N-dimethylformamide (DMF) as the solvent for reacting manganese(II) acetylacetonate and phenyl phosphonic acid. nih.gov The introduction of an organic solvent into the reaction system is a key step in a patented method designed to achieve high purity and uniform particle size. guidechem.comgoogle.com The addition of the organic solvent follows the adjustment of pH and precedes the main reaction period of stirring at 30-90°C. guidechem.com Antisolvent crystallization, where a substance like acetone, ethanol, or methanol (B129727) is added to a solution to reduce the solute's solubility, is another technique where the choice of solvent is paramount. squarespace.com The solvent's properties, though not solely its dielectric constant, determine its effectiveness as an antisolvent. squarespace.com

Structural Elucidation and Crystallographic Investigations of Dihydrogen Phosphate;manganese 2+

X-ray Diffraction (XRD) Analysis for Phase and Crystal Structure Determination

X-ray diffraction (XRD) stands as a cornerstone technique for the characterization of crystalline materials. It provides detailed information about the atomic arrangement, crystal system, lattice parameters, and microstructural features of a sample.

Determination of Crystal Systems (e.g., Monoclinic, Triclinic)

Studies employing X-ray diffraction have consistently shown that manganese(II) dihydrogen phosphate (B84403) dihydrate (Mn(H₂PO₄)₂·2H₂O) crystallizes in the monoclinic system. Current time information in Crow Wing County, US.researchgate.net This crystal system is characterized by three unequal axes with one oblique angle. Specifically, the space group has been identified as P2₁/n. researchgate.net The structure is composed of Mn²⁺ and H₂PO₄⁻ ions, along with water molecules, arranged in layers of MnO₆ and PO₄ polyhedra. researchgate.net

In some instances, related manganese phosphate compounds, synthesized using organic templates, have been found to crystallize in other systems, such as triclinic. For example, a layered organically-templated manganese phosphate, [Mn₂(HPO₄)₃]·(NH₃(CH₂)₂NH₃)₃/₂·H₂PO₄, was identified as having a triclinic unit cell.

Lattice Parameter Determination and Variations

The lattice parameters define the size and shape of the unit cell of a crystal. For Mn(H₂PO₄)₂·2H₂O, specific lattice parameters have been determined through three-dimensional Patterson synthesis based on single-crystal X-ray diffraction data. researchgate.net Research has also indicated that these parameters can vary depending on the synthesis method used. For instance, preparing the compound from different starting materials, such as MnCO₃–H₃PO₄ versus Mn(c)–H₃PO₄ systems, results in different lattice parameters, although both yield a pure monoclinic phase. Current time information in Crow Wing County, US.iaea.org

Table 1: Representative Lattice Parameters for Monoclinic Mn(H₂PO₄)₂·2H₂O

| Parameter | Value |

|---|---|

| a | 5.3774(8) Å |

| b | 10.170(2) Å |

| c | 7.315(2) Å |

| β | 94.79(1)° |

| Space Group | P2₁/n |

Source: ResearchGate researchgate.net

This interactive table showcases a set of determined lattice parameters for Mn(H₂PO₄)₂·2H₂O, highlighting the precision of crystallographic analysis.

Crystalline Size Analysis and Microstructural Characterization

The analysis of XRD peak broadening allows for the estimation of crystalline size, providing insights into the microstructure of the material. For nanocrystalline Mn(H₂PO₄)₂·2H₂O, the particle sizes have been analyzed from XRD spectra. Current time information in Crow Wing County, US.iaea.org These analyses have shown that the synthesis route not only affects the lattice parameters but also the resulting particle dimensions. Current time information in Crow Wing County, US.

Scanning Electron Microscopy (SEM) is another powerful technique used for microstructural characterization. SEM micrographs of related manganese phosphate compounds, such as MnPO₄·H₂O thin films, have revealed homogeneous and nano-sized particles with average sizes around 35 nm. researchgate.net For Mn(H₂PO₄)₂·2H₂O, SEM studies have been used to investigate the morphology of the precipitates obtained from different synthesis systems. researchgate.netiaea.org

Study of Phase Impurities and Purity Assessment

XRD is a highly effective tool for assessing the purity of crystalline materials. The presence of any crystalline impurities would result in additional peaks in the diffraction pattern. For Mn(H₂PO₄)₂·2H₂O prepared via precipitation routes, XRD results have indicated that the final product is a pure monoclinic phase, with no detectable phase impurities. Current time information in Crow Wing County, US.iaea.org This high level of purity is crucial for its intended applications. In the synthesis of other manganese phosphates, XRD has also been used to confirm the absence of starting materials or intermediate phases in the final product.

Advanced Crystallographic Techniques

While conventional XRD is powerful, more advanced techniques, particularly those utilizing synchrotron radiation, offer enhanced capabilities for structural analysis.

Synchrotron Radiation X-ray Multiple Diffraction for Impurity Segregation and Lattice Perturbations

Synchrotron radiation provides highly intense and collimated X-ray beams, enabling sophisticated diffraction experiments with high resolution. rsc.orgrsc.org The technique of X-ray multiple diffraction, which involves the simultaneous satisfaction of several Bragg conditions, is particularly sensitive to subtle structural details like lattice perturbations and the segregation of impurities.

While a specific application of synchrotron X-ray multiple diffraction for the analysis of impurity segregation and lattice perturbations in dihydrogen phosphate;manganese(2+) is not widely reported in the available scientific literature, the technique holds significant potential. In principle, it could be used to map the distribution of trace impurities within the crystal lattice and to quantify minute distortions in the unit cell caused by these impurities or other crystalline defects. Such detailed information is critical for understanding the structure-property relationships in advanced materials. Studies on other inorganic phosphate materials using synchrotron radiation have demonstrated the power of this approach for detailed structural refinement and for studying materials under non-ambient conditions. acs.orgnih.gov

Molecular Structure and Bonding Investigations

The structural elucidation of manganese(II) dihydrogen phosphate reveals a complex architecture governed by the interplay of ionic, covalent, and hydrogen bonding. Spectroscopic and crystallographic studies have been instrumental in defining the atomic arrangement and bonding characteristics of this compound, particularly in its dihydrate form, Mn(H₂PO₄)₂·2H₂O.

Analysis of Phosphate Ion Vibrations and Metal-Oxygen Bonding

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides profound insight into the internal vibrations of the dihydrogen phosphate (H₂PO₄⁻) ion and the nature of the manganese-oxygen (Mn-O) bonds. The H₂PO₄⁻ anion, belonging to the C₂ᵥ point group, has its internal vibrations divided into those of the PO₂ and P(OH)₂ groups, which is a consequence of the two shorter P-O bonds and two longer P-OH bonds. researchgate.net

The analysis of the vibrational spectra of M(H₂PO₄)₂·2H₂O type compounds, where M can be manganese, shows strong vibrational couplings between the PO₄ stretching modes and the P-O-H bending modes. researchgate.net The presence of the ν₁ symmetric stretching mode of the phosphate unit in the infrared spectrum confirms a reduction in the ideal tetrahedral symmetry of the PO₄ group within the crystal lattice. ufop.br Similarly, the observation of multiple bands for bending modes indicates a symmetry reduction of the phosphate units. ufop.br

Bands in the far-infrared and low-frequency Raman regions are assigned to metal-oxygen vibrations. In manganese phosphate minerals, Raman bands observed in the range of 300-400 cm⁻¹ can be attributed to M-O bending modes. ufop.br M-OH stretching vibrations typically occur below 600 cm⁻¹. wikipedia.org

Table 1: Vibrational Modes of the H₂PO₄⁻ Ion in Phosphate Structures

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| ν₁(PO₄) | Symmetric Stretching | 930 - 995 | ufop.br |

| ν₃(PO₄) | Antisymmetric Stretching | 1000 - 1150 | ufop.br |

| ν₄(PO₄) | Out-of-Plane Bending | 530 - 590 | ufop.br |

| ν₂(PO₄) | Symmetric Bending | 415 - 470 | ufop.br |

| M-O | Metal-Oxygen Bending | 300 - 400 | ufop.br |

| M-OH | Metal-Hydroxide Stretching | < 600 | wikipedia.org |

Characterization of Hydrogen Bonding Networks

The crystal structure of manganese(II) dihydrogen phosphate and its hydrates is extensively stabilized by a network of hydrogen bonds. randallcygan.com These interactions, primarily of the O-H···O type, involve the acidic protons of the P-OH groups and the oxygen atoms of adjacent phosphate groups and the water molecules of hydration.

These hydrogen bonds create a cohesive two- or three-dimensional network that links the constituent ions and water molecules. randallcygan.comresearchgate.net The strength of these bonds can be inferred from the vibrational spectra; strong hydrogen bonding results in a broadening and shifting of the O-H stretching bands to lower frequencies. ufop.br The study of deuterated analogues further aids in the precise assignment of vibrational modes associated with these hydrogen bonds. researchgate.net In some phosphate salt crystals, these O-H···O interactions lead to the formation of specific, stable ring structures, often described using graph-set notation such as R²₂(14) or R⁴₂(8), which define a layered or planar network. researchgate.net

Coordination Chemistry of Manganese in Phosphate Structures

The manganese(II) ion (Mn²⁺) is a d⁵ cation that exhibits considerable flexibility in its coordination environment within phosphate structures, commonly adopting coordination numbers of 4, 5, 6, and even 7. nih.govnih.govrsc.org The specific geometry is dictated by the nature of the phosphate ligands, the presence of other coordinating species like water, and the crystal packing forces. researchgate.net

In many hydrated manganese phosphate minerals, Mn(II) is found in a six-coordinate, octahedral geometry. acs.orgnih.gov A prime example is the mineral newberyite, [Mg(HPO₄)(H₂O)₃], which is isostructural with its manganese analogue. acs.org In this structure, the Mn(II) center is coordinated by three oxygen atoms from three distinct phosphate groups and three oxygen atoms from water molecules. acs.org The Mn-O bond distances in such octahedral environments typically range from 2.1 to 2.2 Å. acs.org

However, other coordination geometries are well-documented. In anhydrous manganese phosphates like Mn₃(PO₄)₂, both five-coordinate (trigonal bipyramidal) and six-coordinate (octahedral) Mn(II) sites coexist within the same crystal structure. rsc.org Furthermore, four-coordinate tetrahedral Mn(II) centers, while less common, are found in structures such as KMnPO₄. nih.gov This variability highlights the structural adaptability of manganese(II) in phosphate frameworks.

Table 2: Coordination Environments of Mn(II) in Various Phosphate Compounds

| Compound | Coordination Number | Geometry | Coordinating Ligands | Reference |

|---|---|---|---|---|

| [Mn(HPO₄)·(H₂O)₃] | 6 | Octahedral | 3x H₂O, 3x HPO₄²⁻ | acs.org |

| KMnPO₄·H₂O | 6 | Octahedral | 1x H₂O, 5x PO₄³⁻ | nih.gov |

| Mn₃(PO₄)₂ | 5 and 6 | Trigonal Bipyramidal & Octahedral | PO₄³⁻ | rsc.org |

| KMnPO₄ | 4 | Tetrahedral | PO₄³⁻ | nih.gov |

Spectroscopic and Vibrational Characterization Studies of Dihydrogen Phosphate;manganese 2+

Fourier Transform Infrared (FT-IR) Spectroscopy Applications

FT-IR spectroscopy is a powerful tool for probing the vibrational modes of molecules. In the context of manganese(2+) dihydrogen phosphate (B84403), it is instrumental in identifying the fundamental vibrations of the phosphate groups, analyzing the hydroxyl (OH) vibrations and the nature of hydrogen bonding, and monitoring changes in chemical and phase composition.

Identification of Fundamental Vibrations of Phosphate Groups

The vibrational spectra of the H₂PO₄⁻ ion are complex due to the presence of both P-O and P-OH bonds, leading to a division of internal vibrations into those of the PO₂ and P(OH)₂ groups. researchgate.net FT-IR spectroscopy allows for the identification of these distinct vibrational modes.

The fundamental vibrations of the phosphate group (PO₄³⁻) are typically observed in specific regions of the infrared spectrum. These include:

ν₁ (symmetric stretching): This mode is often weak in the IR spectrum for a tetrahedral ion but can become active if the symmetry is reduced.

ν₂ (symmetric bending): These modes are also indicative of the symmetry of the phosphate group. ufop.br

ν₃ (antisymmetric stretching): These are typically strong bands and their splitting can indicate a reduction in symmetry of the phosphate anion. nih.gov

ν₄ (antisymmetric bending): These bands are also sensitive to the local environment and symmetry. nih.gov

In compounds like Mn(H₂PO₄)₂·2H₂O, the presence of the H₂PO₄⁻ ion leads to a more complex spectrum. The stretching vibrations of the PO bonds are particularly informative. Strong vibrational couplings are often observed between the PO₄ stretching modes and POH bending modes. researchgate.net

Below is a table summarizing typical FT-IR band assignments for phosphate groups in various compounds, which provides a reference for interpreting the spectra of manganese(2+) dihydrogen phosphate.

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Description |

| ν(OH) | 3200-3600 | Stretching vibrations of hydroxyl groups and water molecules |

| ν(P=O) | ~1270 | Stretching vibration of the P=O double bond |

| νₐₛ(PO₂) | 1150-1080 | Asymmetric stretching of the PO₂ group |

| νₛ(PO₂) | 1080-1030 | Symmetric stretching of the PO₂ group |

| δ(POH) | 1300-1200 | In-plane bending of the P-O-H group |

| γ(POH) | 900-800 | Out-of-plane bending of the P-O-H group |

| νₐₛ(P-O-P) | 950-900 | Asymmetric stretching of the P-O-P bridge in polyphosphates |

| νₛ(P-O-P) | 750-700 | Symmetric stretching of the P-O-P bridge in polyphosphates |

| ν(PO₄) bending | 650-500 | Bending vibrations of the PO₄ tetrahedron |

This table provides generalized ranges. Actual peak positions can vary based on the specific compound and its environment.

Analysis of OH Vibrations and Hydrogen Bonding

The region of OH stretching vibrations in the FT-IR spectrum of Mn(H₂PO₄)₂·2H₂O is particularly complex, revealing significant information about hydrogen bonding within the crystal lattice. The spectra, often studied at both room temperature and liquid nitrogen temperature to resolve features, show the presence of strong hydrogen bonds. researchgate.net

In the dihydrate form, there are distinct hydroxyl groups associated with the H₂PO₄⁻ ions (denoted as POH) and the water molecules. researchgate.net The analysis of the OH stretching region often reveals broad and complex bands, which are characteristic of systems with strong hydrogen bonding. The presence of a short hydrogen bond (around 2.609 Å) in Mn(H₂PO₄)₂·2H₂O gives rise to what is known as ABC bands in the spectrum. researchgate.net

The water molecules in the structure are involved in multiple hydrogen bonds, acting as both donors and acceptors, which contributes to the complexity of the OH stretching region. researchgate.net Isotopic substitution, where hydrogen is replaced by deuterium, is a common technique used to confirm the assignment of OH vibrational modes.

Monitoring Chemical and Phase Composition Changes

FT-IR spectroscopy is a valuable technique for monitoring changes in the chemical and phase composition of manganese phosphate materials. For instance, thermal treatment can lead to dehydration and phase transitions, which are reflected in the FT-IR spectrum. The disappearance or shifting of bands associated with water librations and OH stretching vibrations can indicate the loss of water of hydration.

Furthermore, changes in the phosphate vibrational region can signify transformations in the phosphate anion, such as condensation into pyrophosphates (P₂O₇⁴⁻) or other polyphosphates at elevated temperatures. researchgate.net This makes FT-IR a useful tool for quality control and for studying the thermal stability of manganese dihydrogen phosphate.

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR spectroscopy for the vibrational analysis of manganese(2+) dihydrogen phosphate.

Complementary Vibrational Analysis of Phosphate Ions

While some vibrational modes may be weak or inactive in the FT-IR spectrum, they can be strong and readily observed in the Raman spectrum, and vice versa. For the phosphate ion, the symmetric stretching vibration (ν₁) is typically very strong in the Raman spectrum, whereas it is often weak in the IR spectrum. ufop.br

In studies of Mn(H₂PO₄)₂·2H₂O, Raman spectra have been used to analyze the vibrations of the phosphate ions and the external modes of the water molecules. epa.gov The technique is particularly sensitive to the vibrations of the PO₄ backbone and can provide detailed information about the symmetry of the phosphate units and the nature of the P-O bonds. researchgate.netnih.gov The correlation field splitting of vibrational modes can also be estimated from the Raman spectra. researchgate.net

The table below presents a summary of Raman shifts for phosphate groups in different manganese phosphate minerals, offering a comparative basis for the analysis of dihydrogen phosphate;manganese(2+).

| Mineral | ν₁ (PO₄³⁻/HPO₄²⁻) (cm⁻¹) | ν₃ (PO₄³⁻/HPO₄²⁻) (cm⁻¹) | Reference |

| Hureaulite | 959 (HPO₄²⁻), 989 (PO₄³⁻) | 1007, 1024, 1047, 1083 | ufop.br |

| Bermanite | 991, 999 | 1071, 1117, 1142 | nih.gov |

| Fairfieldite | - | Multiple bands indicating symmetry reduction | nih.gov |

This data illustrates the variability in Raman shifts depending on the specific crystal structure and composition of the manganese phosphate mineral.

Other Spectroscopic Techniques

While FT-IR and Raman spectroscopy are the primary methods for vibrational characterization, other spectroscopic techniques can also provide valuable information. For instance, far-infrared spectroscopy can be used to study the lower frequency modes, including the librations of water molecules and lattice vibrations. researchgate.net These studies, often performed at low temperatures, help to provide a more complete picture of the vibrational dynamics of the compound.

UV-Visible Spectroscopy for Optical Behavior

UV-Visible spectroscopy of manganese(II) phosphate compounds reveals characteristic absorption bands that are indicative of the electronic transitions of the Mn²⁺ ion. In manganese phosphate materials, the Mn²⁺ ions are typically in an octahedral coordination environment. scielo.br The absorption spectra of materials containing Mn²⁺ often display a sharp band around 411-410 nm. scielo.brresearchgate.net This absorption is assigned to the ⁶A₁ (S) → ⁴A₁, ⁴E (G) transitions of Mn²⁺ ions in an octahedral symmetry. scielo.br Another broader band can sometimes be observed at approximately 520 nm, which is attributed to the ⁶A₁ (S) → ⁴T₁ (G) transition. scielo.br

In some manganese phosphate systems, particularly nanosheet assemblies, in-situ UV-Vis absorbance spectroscopy under electrocatalytic conditions has shown increased absorbance at approximately 310, 390, and 590 nm with increasing applied potential, indicating changes in the manganese oxidation state during processes like water oxidation. nih.gov The very pale pink color of the hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺, is due to a series of weak absorbance peaks in the visible region from 300 to 600 nm. docbrown.info

| Transition | Approximate Wavelength (nm) | Reference |

|---|---|---|

| ⁶A₁ (S) → ⁴A₁, ⁴E (G) | 410 - 411 | scielo.brresearchgate.net |

| ⁶A₁ (S) → ⁴T₂ (G) | ~420 (shoulder) | scielo.br |

| ⁶A₁ (S) → ⁴T₁ (G) | ~520 | scielo.br |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within a material. For manganese phosphates, XPS provides critical information on the oxidation states of manganese, phosphorus, and oxygen.

The Mn 2p region of the XPS spectrum is particularly important for identifying the oxidation state of manganese. The Mn 2p₃/₂ peak for Mn(II) in oxides is typically found around 641.4 eV. thermofisher.com However, the Mn 2p spectra for manganese oxides can be complex due to multiplet splitting. thermofisher.combohrium.com For instance, in manganese oxides, the MnO (Mn²⁺) state is associated with a satellite feature at about 647 eV, which is absent for Mn₂O₃ (Mn³⁺) and MnO₂ (Mn⁴⁺). thermofisher.com The Mn 3s peak can also be used to distinguish oxidation states, as the magnitude of its multiplet splitting is diagnostic; for MnO (Mn²⁺), the splitting (ΔE) is approximately 6.0 eV. thermofisher.com

In studies of manganese phosphate nano-polyhedrons, the P 2p spectrum can be deconvoluted into peaks corresponding to different phosphate species. For example, peaks at 132.9 eV and 134.0 eV have been ascribed to (PO₄)³⁻ and (PO₃)⁻, respectively. researchgate.net The XPS data often indicate a shift in electron density from the metal ions to the phosphate ions. researchgate.net

| Element/Region | Binding Energy (eV) / Feature | Assignment | Reference |

|---|---|---|---|

| Mn 2p₃/₂ (in MnO) | ~641.4 | Mn²⁺ | thermofisher.com |

| Mn 2p Satellite (in MnO) | ~647 | Characteristic of Mn²⁺ | thermofisher.com |

| Mn 3s Splitting (ΔE in MnO) | ~6.0 | Characteristic of Mn²⁺ | thermofisher.com |

| P 2p | 132.9 | (PO₄)³⁻ | researchgate.net |

| P 2p | 134.0 | (PO₃)⁻ | researchgate.net |

(31)P Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus Species

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing phosphorus-containing compounds, as the ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, leading to high NMR sensitivity. mdpi.comoxinst.com This technique is particularly useful for identifying the different phosphorus environments in a sample due to its wide chemical shift range. mdpi.com

Mössbauer Spectroscopy for Iron Oxidation States (in doped materials)

Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of specific isotopes, most commonly ⁵⁷Fe. When manganese phosphate materials are doped with iron, Mössbauer spectroscopy can be used to determine the oxidation state and coordination of the iron atoms that have substituted into the crystal lattice.

In studies of manganese-doped magnetite (Fe₃O₄), Mössbauer spectroscopy has shown that Mn²⁺ ions can substitute for Fe²⁺ ions at the octahedral sites of the magnetite structure. researchgate.net This substitution influences the hyperfine magnetic fields at these sites. researchgate.net While the provided results focus on manganese doping in iron oxides rather than iron doping in manganese phosphates, the principles are transferable. If Mn(H₂PO₄)₂ were doped with ⁵⁷Fe, Mössbauer spectroscopy would be instrumental in identifying whether iron substitutes for manganese as Fe²⁺ or exists in other oxidation states (e.g., Fe³⁺), and in determining the local coordination geometry and magnetic properties of the iron sites.

Luminescence Analyses for Optical Properties

Luminescence spectroscopy provides insights into the electronic structure and relaxation pathways of a material upon excitation with light. For manganese(II) compounds, luminescence is typically associated with the spin-forbidden ⁴T₁(⁴G) → ⁶A₁(⁶S) electronic transition. The emission color is highly dependent on the coordination environment of the Mn²⁺ ion; tetrahedral complexes generally exhibit green emission, while octahedral species show red emission. unive.it

In a new layered hydrogenophosphate, Mn(H₂PO₄)₂, the excitation and emission spectra are characteristic of Mn²⁺ species. acs.org The photoluminescence spectra of various Mn(II) complexes often show a green emission band related to this ⁴T₁(⁴G) → ⁶A₁(⁶S) transition. rsc.orgnih.gov In some cases, this green emission can be superimposed with a band in the red range. rsc.org The luminescence properties, including quantum yield and lifetime, are influenced by factors such as the specific ligands and the presence of other ions. unive.itmdpi.com For example, in manganese-doped zinc phosphate glasses, excitation at 408 nm results in red luminescence. scielo.br

| Property | Description | Reference |

|---|---|---|

| Emission Transition | ⁴T₁(⁴G) → ⁶A₁(⁶S) | unive.itrsc.orgnih.gov |

| Emission Color (Tetrahedral Mn²⁺) | Green | unive.it |

| Emission Color (Octahedral Mn²⁺) | Red | unive.it |

| Emission Maxima (in some complexes) | 510 - 535 nm | unive.it |

Thermal Decomposition Kinetics and Mechanisms of Dihydrogen Phosphate;manganese 2+

Thermogravimetric Analysis (TG/DTG/DTA) for Thermal Stability

Thermogravimetric analysis (TGA), differential thermogravimetry (DTG), and differential thermal analysis (DTA) are powerful techniques used to study the thermal stability and decomposition pathway of manganese(II) dihydrogen phosphate (B84403) dihydrate (Mn(H₂PO₄)₂·2H₂O). researchgate.netiaea.org The analysis of TG-DTG/DTA curves, typically recorded in an air or inert atmosphere at various heating rates, reveals that the compound decomposes in distinct, sequential steps. acs.orgresearchgate.net

The thermal decomposition of Mn(H₂PO₄)₂·2H₂O generally proceeds in two major stages:

Dehydration: The first stage involves the loss of water of crystallization. This process typically occurs at lower temperatures and is observed as the first mass loss step in the TGA curve, corresponding to a distinct peak in the DTG curve. acs.orgresearchgate.net

Condensation/Decomposition: The second stage, occurring at higher temperatures, involves the condensation of the dihydrogen phosphate groups. acs.org This step is characterized by the elimination of constitutional water, leading to the formation of condensed phosphate species. acs.orgresearchgate.net This is a true bond-breaking process involving the P-OH groups, which results in the formation of P-O-P bridges through a polycondensation reaction. acs.org

The final product of the decomposition is typically manganese cyclotetraphosphate (Mn₂P₄O₁₂) at temperatures around 550-773 K. acs.orgresearchgate.net Further heating to higher temperatures (e.g., 1073 K) can lead to the formation of manganese pyrophosphate (Mn₂P₂O₇). researchgate.net The atmosphere in which the heating occurs can influence not only the rate of dehydration but also the composition of the resulting amorphous and crystalline products. researchgate.net

Table 1: Thermal Decomposition Stages of Mn(H₂PO₄)₂·2H₂O

| Stage | Process | Typical Temperature Range (K) | Products Formed |

|---|---|---|---|

| I | Dehydration | 394 - 516 | Mn(H₂PO₄)₂ + 2H₂O |

| II | Condensation | 516 - 650 | Mn₂P₄O₁₂ + 2H₂O |

| III | Phase Transformation | > 773 K | Mn₂P₂O₇ |

Note: Temperature ranges are approximate and can vary with heating rate and atmosphere. Data compiled from multiple research findings. acs.orgresearchgate.netresearchgate.net

Non-Isothermal Decomposition Kinetics Studies

Non-isothermal kinetic studies are essential for elucidating the mechanism and energy requirements of the thermal decomposition of manganese(II) dihydrogen phosphate. By analyzing data from thermogravimetric analyses conducted at multiple heating rates, key kinetic parameters can be determined. acs.orgresearchgate.net

Isoconversional (model-free) methods, such as the Ozawa-Flynn-Wall (OFW) and Kissinger-Akahira-Sunose (KAS) methods, are widely used to calculate the activation energy (Ea) of solid-state reactions without assuming a specific reaction model. acs.orgresearchgate.net These methods rely on the principle that the reaction rate at a constant extent of conversion is only a function of temperature. acs.org

For the thermal decomposition of Mn(H₂PO₄)₂·2H₂O, the activation energies for the two main steps (dehydration and condensation) have been calculated. researchgate.netacs.org The Ea for the second step (condensation) is significantly higher than for the first step (dehydration), which is expected as the second step involves the breaking of covalent P-OH bonds, a more energy-intensive process than the removal of water of hydration. acs.org The consistency of Ea values obtained from different isoconversional methods lends confidence to the results. researchgate.netacs.org

Table 2: Average Activation Energies (Ea) for the Decomposition of Mn(H₂PO₄)₂·2H₂O

| Decomposition Stage | Method | Average Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| Stage I (Dehydration) | Ozawa | 86.8 |

| KAS | 86.3 | |

| Stage II (Condensation) | Ozawa | 134.1 |

Source: Data derived from studies by Boonchom et al. acs.org

To determine the most probable reaction mechanism, or conversion function g(α), model-fitting methods like the Coats-Redfern method are employed. researchgate.netacs.org By fitting the experimental data to various theoretical solid-state reaction models, the function that best describes the decomposition process can be identified. researchgate.net

Studies on Mn(H₂PO₄)₂·2H₂O have identified different controlling mechanisms for each decomposition stage. researchgate.netacs.org The dehydration step has been found to follow a "cylindrical symmetry" model, while the subsequent condensation reaction is best described by a "three-dimension diffusion" (D3) model, specifically the Ginstling-Brounshtein equation. researchgate.netacs.org

The thermal decomposition of manganese(II) dihydrogen phosphate dihydrate is a multi-step process involving distinct chemical transformations and the formation of specific intermediates. researchgate.netresearchgate.net

Step 1: Dehydration. The process begins with the elimination of the two molecules of water of crystallization from Mn(H₂PO₄)₂·2H₂O to yield the anhydrous intermediate, manganese(II) dihydrogen phosphate (Mn(H₂PO₄)₂). acs.orgresearchgate.net Mn(H₂PO₄)₂·2H₂O(s) → Mn(H₂PO₄)₂(s) + 2H₂O(g)

Step 2: Condensation. The anhydrous intermediate then undergoes a condensation reaction at elevated temperatures. acs.org This involves the elimination of water molecules from the combination of H₂PO₄⁻ ions, leading to the formation of P-O-P linkages and the creation of a cyclotetraphosphate structure. acs.orgresearchgate.net The product at this stage is manganese cyclotetraphosphate (Mn₂P₄O₁₂). researchgate.netiaea.org 2Mn(H₂PO₄)₂(s) → Mn₂P₄O₁₂(s) + 4H₂O(g)

Step 3: High-Temperature Transformation. Upon further heating to temperatures above 1000 K, the manganese cyclotetraphosphate can undergo another transformation to form the more stable manganese pyrophosphate (Mn₂P₂O₇). researchgate.net

The identity of these intermediates and final products has been confirmed using analytical techniques such as X-ray powder diffraction (XRD) and Fourier-transform infrared (FTIR) spectroscopy. researchgate.netresearchgate.net

Thermodynamic Investigations of Thermal Transformations

The thermodynamic parameters of the activated complex, such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS), can be calculated from the kinetic data using the activated complex theory. researchgate.netacs.org These values provide deeper insight into the feasibility and nature of the transition state during the decomposition reactions. researchgate.net

For the thermal decomposition of Mn(H₂PO₄)₂·2H₂O, the thermodynamic functions have been determined for each step. researchgate.net

Enthalpy (ΔH): The positive values for ΔH for both decomposition stages indicate that the reactions are endothermic, requiring an input of heat energy to proceed. researchgate.net

Gibbs Free Energy (ΔG): The positive values for ΔG show that both the dehydration and condensation reactions are nonspontaneous processes under the experimental conditions. researchgate.netacs.org

Entropy (ΔS): The entropy values provide information about the degree of disorder in the activated complex compared to the reactants. For the dehydration and decomposition of Mn(H₂PO₄)₂·2H₂O, the first step (dehydration) is associated with a more ordered activated complex (negative ΔS), described as a "tight" complex. acs.org In contrast, the second step (condensation) involves a "loose" complex with a positive ΔS, indicating increased disorder in the transition state. acs.org

Table 3: Thermodynamic Parameters for the Decomposition of Mn(H₂PO₄)₂·2H₂O at the DTG Peak Temperature

| Decomposition Stage | ΔH (kJ/mol) | ΔG (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|

| Stage I (Dehydration) | 80.9 | 162.7 | -173.8 |

| Stage II (Condensation) | 128.5 | 134.1 | -9.6 |

Source: Data derived from studies by Boonchom et al. acs.orgresearchgate.net

Application of Activated Complex Theory

Activated Complex Theory, or Transition State Theory, provides a framework for understanding the rates of chemical reactions by examining the properties of an intermediate state, known as the activated complex, that exists between reactants and products. dalalinstitute.comwikipedia.org The thermal decomposition of manganese(II) dihydrogen phosphate dihydrate has been analyzed using this theory to determine key thermodynamic parameters for its two primary decomposition stages. researchgate.netacs.orgacs.org These parameters—enthalpy of activation (ΔH≠), Gibbs free energy of activation (ΔG≠), and entropy of activation (ΔS≠)—offer insights into the energy requirements and molecular ordering during the transition.

Studies on the decomposition of Mn(H₂PO₄)₂·2H₂O in an air atmosphere have identified two main steps: an initial dehydration followed by the condensation of dihydrogen phosphate groups. acs.org The thermodynamic functions for the activated complex in each stage have been calculated and are presented below.

Table 1: Thermodynamic Parameters for the Thermal Decomposition of Mn(H₂PO₄)₂·2H₂O

| Decomposition Stage | ΔH≠ (kJ mol⁻¹) | ΔG≠ (kJ mol⁻¹) | ΔS≠ (J mol⁻¹ K⁻¹) |

|---|---|---|---|

| Stage 1 (Dehydration) | 67.58 ± 0.25 | 180.77 ± 5.30 | -176.65 ± 0.41 |

| Stage 2 (Condensation) | 166.70 ± 0.09 | 285.51 ± 1.29 | -124.29 ± 0.09 |

Data sourced from a study on the kinetics and thermodynamic properties of Mn(H₂PO₄)₂·2H₂O decomposition. researchgate.net

The positive values for both the enthalpy of activation (ΔH≠) and Gibbs free energy of activation (ΔG≠) indicate that both decomposition stages are nonspontaneous processes that require an input of heat energy. researchgate.netacs.org The negative values for the entropy of activation (ΔS≠) suggest that the activated complexes are more ordered structures compared to the initial reactants. researchgate.net This implies a "slow" reaction step, as a more specific and organized arrangement of atoms is necessary to reach the transition state before decomposition can proceed. researchgate.net

Characterization of Thermal Transformation Products

Heating manganese(II) dihydrogen phosphate induces a series of chemical and physical transformations, resulting in the formation of various condensed manganese phosphates. The specific products formed are highly dependent on factors such as temperature and heating duration.

The thermal decomposition of manganese(II) dihydrogen phosphate dihydrate, Mn(H₂PO₄)₂·2H₂O, proceeds through distinct stages. The initial phase involves the loss of water of crystallization to form the anhydrous compound, Mn(H₂PO₄)₂. researchgate.net Further heating leads to an intramolecular dehydration, where the protonated dihydrogen phosphate groups condense. acs.org

2Mn(H₂PO₄)₂ → Mn₂P₄O₁₂ + 4H₂O

At higher temperatures, further transformations can occur. One study indicated that heating at 773 K (500°C) produced Mn₂P₄O₁₂, while increasing the temperature to 1073 K (800°C) resulted in the formation of manganese pyrophosphate (Mn₂P₂O₇). researchgate.net Another study, investigating the decomposition of manganese(III) phosphate monohydrate, also identified manganese(II) pyrophosphate as the final product at 500°C, supporting its formation within manganese phosphate systems at elevated temperatures. oup.com

Table 2: Thermal Transformation Products of Mn(H₂PO₄)₂

| Starting Material | Treatment Temperature | Final Product(s) |

|---|---|---|

| Mn(H₂PO₄)₂·2H₂O | > 550 K (277°C) | Mn₂P₄O₁₂ acs.org |

| Mn(H₂PO₄)₂·2H₂O | 400°C | Mn₂P₄O₁₂ researchgate.netiaea.org |

| Mn(H₂PO₄)₂·2H₂O | 773 K (500°C) | Mn₂P₄O₁₂ researchgate.net |

| Mn(H₂PO₄)₂·2H₂O | 1073 K (800°C) | Mn₂P₂O₇ researchgate.net |

The thermal decomposition process is accompanied by significant changes in the material's morphology. Scanning electron microscopy (SEM) studies have revealed distinct differences between the initial manganese(II) dihydrogen phosphate crystals and their thermally treated products. researchgate.net The transformation from the initial phosphate to condensed structures like Mn₂P₄O₁₂ and Mn₂P₂O₇ involves a rearrangement of the crystal lattice, which manifests as changes in particle shape and surface texture. researchgate.net

While specific morphological descriptions for Mn(H₂PO₄)₂ are detailed in specialized literature, general observations from related materials provide context. For instance, studies on manganese phosphate coatings show that heat treatment can induce cracks as structural water is lost. researchgate.net Research on the high-temperature treatment of manganese ores reveals a transformation from dense, non-uniform particles into more porous, granular structures, with significant recrystallization and grain growth at temperatures above 900°C. mdpi.com This suggests that the thermal treatment of Mn(H₂PO₄)₂ likely involves similar processes of recrystallization and potential changes in porosity and particle structure as new crystalline phases are formed.

Influence of Ambient Atmosphere on Decomposition Processes

The nature of the ambient atmosphere plays a critical role in the pathway of thermal decomposition. Most reported studies on Mn(H₂PO₄)₂ decomposition have been conducted in an air atmosphere. researchgate.netacs.org In this environment, the process is primarily a dehydration followed by condensation. acs.org

However, changing the atmosphere can alter the reaction products, particularly at higher temperatures where redox reactions become more significant. For example, a study on the thermal treatment of manganese ores demonstrated that in an air atmosphere, manganese oxides are reduced to Mn₃O₄ at temperatures above 800°C. mdpi.com In contrast, under vacuum conditions, the reduction proceeded further to MnO at temperatures exceeding 1200°C. mdpi.com This highlights that an oxidizing atmosphere (like air) versus an inert or reducing atmosphere (like vacuum or N₂) can lead to different final manganese oxide states and, by extension, different phosphate products. The specific influence of atmospheres like pure water vapor or inert gases on the decomposition of pure Mn(H₂PO₄)₂ remains a subject for more detailed investigation but is expected to significantly impact the reaction kinetics and the nature of the final condensed phosphate products.

Electrochemical Applications and Performance Evaluation of Dihydrogen Phosphate;manganese 2+

Supercapacitor Electrode Materials

Manganese phosphates are explored as electrode materials for pseudocapacitors, a type of supercapacitor that stores charge through fast and reversible Faradaic (redox) reactions at the electrode surface. nih.govresearchgate.net These materials are considered advantageous due to their low cost, environmental friendliness, and high theoretical specific capacitance. researchgate.net The strong covalent P-O bonds within the phosphate (B84403) structure lend high chemical stability to the material. researchgate.netresearchgate.net However, research indicates that manganese phosphates can suffer from slower electron transfer rates compared to other transition metal phosphates, such as nickel phosphate. researchgate.net

Research into various forms of manganese phosphate-based materials has demonstrated significant charge storage capabilities. For instance, derivatives of manganese organic phosphate (Mn-MOP) have shown superior specific capacitance. nih.gov One study reported that a 2D Mn-MOP derivative, after calcination at 550 °C, achieved a specific capacitance of 230.9 F g⁻¹ at a current density of 0.5 A g⁻¹. nih.govnih.gov Similarly, manganese phosphate (Mn₃(PO₄)₂) has been reported to deliver high specific capacitances of 203 F⋅g⁻¹ in neutral electrolytes and 194 F⋅g⁻¹ in alkaline electrolytes at 0.5 A⋅g⁻¹. researchgate.net

| Material | Electrolyte | Current Density (A g⁻¹) | Specific Capacitance (F g⁻¹) | Reference |

|---|---|---|---|---|

| Mn-0.05-550 (Mn-MOP derivative) | 3 M KOH | 0.5 | 230.9 | nih.govnih.gov |

| Mn₃(PO₄)₂ | Neutral | 0.5 | 203 | researchgate.net |

| Mn₃(PO₄)₂ | Alkaline | 0.5 | 194 | researchgate.net |

| α-MnO₂ (for comparison) | Na₂SO₄ | 1.0 | 138 | mdpi.com |

| MnPO₄·H₂O/MWCNT | Not Specified | Not Specified | 213 | researchgate.net |

The charge storage mechanism in manganese phosphate electrodes is primarily attributed to pseudocapacitance, which arises from fast, reversible redox reactions occurring at the electrode-electrolyte interface. nih.govresearchgate.net This behavior is distinct from electrical double-layer capacitors (EDLCs), where charge is stored electrostatically. The ability of manganese to exist in multiple oxidation states (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺) facilitates efficient electron transfer, which is fundamental to the pseudocapacitive process. mdpi.com The pseudocapacitive nature is evidenced by the clear redox peaks observed in cyclic voltammetry curves of materials like manganese organic phosphate derivatives. nih.gov The polar nature of the phosphate groups in these materials can also contribute to a higher rate of polarization, leading to excellent pseudocapacitive behavior. nih.gov

The electrochemical performance of manganese phosphate electrodes is typically evaluated using techniques such as cyclic voltammetry (CV), galvanostatic charge/discharge (GCD), and electrochemical impedance spectroscopy (EIS). nih.gov

Cyclic Voltammetry (CV): CV curves for manganese phosphate materials typically exhibit distinct oxidation and reduction peaks, which are a clear indicator of Faradaic reactions and confirm the material's pseudocapacitive behavior. nih.gov The shape of the CV curve for a manganese cobalt phosphate compound was described as nearly perfect square-shaped, suggesting a high rate of polarization and low relaxation time. nih.gov

Galvanostatic Charge/Discharge (GCD): GCD curves are used to calculate the specific capacitance of the electrode material at various current densities. For pseudocapacitive materials like manganese phosphates, the GCD profiles are nearly triangular, distinguishing them from the linear profiles of EDLCs. nih.gov Studies on MnPO₄·H₂O nanosheets and their composites show these characteristic triangular charge-discharge plots. researchgate.net The specific capacitance generally decreases as the current density increases, which is typical for battery-like materials. researchgate.net

| Current Density (A g⁻¹) | Specific Capacitance (F g⁻¹) | Reference |

|---|---|---|

| 0.5 | 230.9 | nih.gov |

| 1.0 | 223.7 | nih.gov |

| 2.0 | 223.2 | nih.gov |

| 3.0 | 220.2 | nih.gov |

| 5.0 | 212.5 | nih.gov |

| Electrolyte (2M) | Specific Capacitance (F g⁻¹) at 0.1 A g⁻¹ | Reference |

|---|---|---|

| KOH | 97.1 | epa.gov |

| NaOH | 93.9 | epa.gov |

| LiOH | 74.2 | epa.gov |

| Na₂SO₄ | 47.4 | epa.gov |

Cathode Materials for Rechargeable Batteries (e.g., Lithium-Ion Batteries)

Manganese dihydrogen phosphate serves as a precursor in the synthesis of olivine-structured cathode materials for lithium-ion batteries. The resulting compounds, particularly lithium manganese phosphate (LiMnPO₄) and its derivatives like lithium manganese iron phosphate (LiMnFePO₄), are subjects of extensive research. rsc.orgacs.org These materials are attractive due to their high theoretical specific capacity of approximately 170 mAh g⁻¹ and a high operating voltage of around 4.1 V versus Li/Li⁺, which suggests a potential for high energy density, about 20% greater than that of LiFePO₄. rsc.orgresearchgate.netustl.edu.cn The strong P-O covalent bond within the phosphate group also contributes to the material's safety and stability. rsc.orgscirp.org However, the practical application of LiMnPO₄ has been hindered by its inherently low electronic conductivity (around 10⁻¹⁰ S cm⁻¹) and slow lithium-ion diffusion (10⁻¹⁵ cm·s⁻¹). researchgate.netmdpi.com Research efforts focus on overcoming these kinetic limitations through strategies such as cation doping and the creation of conductive composites. researchgate.netacs.org

Synthesis and Structural Characterization of LiMnFePO₄

LiMnPO₄ and its iron-substituted solid solutions, LiMn₁₋ₓFeₓPO₄, possess an olivine (B12688019) crystal structure. scirp.org In this arrangement, manganese (or iron) and lithium atoms occupy octahedral sites, while phosphorus atoms are located in tetrahedral sites, with oxygen atoms forming a hexagonal close-packed array. scirp.org This structure, where MnO₆ octahedra are separated by PO₄ tetrahedra, is a primary reason for the material's poor intrinsic electrical conductivity. scirp.org

Various synthesis methods are employed to produce these cathode materials, each influencing the final product's morphology, particle size, and electrochemical performance. acs.org Common techniques include:

Solid-State Reaction: This method involves heating a mixture of precursors, often including a manganese source (like manganese dihydrogen phosphate), a lithium source, and a phosphate source, at high temperatures (e.g., 800°C for 10 hours). scirp.org It is a common method, but can lead to particle growth which is detrimental to Li⁺ diffusion kinetics. mdpi.com

Sol-Gel Method: This technique uses soluble precursors to create a homogenous gel, which is then pyrolyzed. researchgate.net It allows for good control over the material's composition and morphology.

Hydrothermal/Solvothermal Synthesis: These methods involve a chemical reaction in an aqueous or non-aqueous solvent at elevated temperature and pressure. rsc.orgresearchgate.net A two-stage microwave solvothermal process has been used to synthesize carbon-coated LiMnPO₄ nanoparticles in minutes, resulting in nanocrystals with specific active planes like (020) that are beneficial for Li⁺ insertion and extraction. rsc.org

Co-Precipitation: This technique is used to create homogenous, multi-element materials like LiMn₀.₈Fe₀.₂PO₄/C. mdpi.com